molecular formula C18H13FN4OS B11469893 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B11469893
M. Wt: 352.4 g/mol
InChI Key: AWZQHGPKHUFBTE-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core. Key structural features include:

  • Position 2: A 4-fluorobenzylthio (-S-CH₂C₆H₄F) substituent, which enhances lipophilicity and electronic modulation.

This compound is synthesized via multi-step protocols involving cyclization, S-alkylation, and functionalization at the C8 position . Its structural complexity and tunable substituents make it a candidate for medicinal chemistry applications, particularly as a purine isostere .

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C18H13FN4OS/c19-14-8-6-12(7-9-14)11-25-17-21-16-15(13-4-2-1-3-5-13)10-20-23(16)18(24)22-17/h1-10H,11H2,(H,21,22,24)

InChI Key

AWZQHGPKHUFBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Formation of the Triazine Ring: The pyrazole intermediate is then subjected to cyclization with cyanamide or its derivatives under acidic or basic conditions to form the triazine ring.

    Functional Group Introduction: The phenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentConditionsProductSelectivity
KMnO₄ (aq)Acidic, 0–5°CSulfoxide derivativePartial oxidation
CrO₃ in H₂SO₄Room temp, 2 hSulfone derivativeComplete oxidation
mCPBADCM, −10°CSulfoxideStereo-controlled

Mechanistic studies suggest electrophilic oxygen transfer to the sulfur atom, with fluorobenzyl’s electron-withdrawing effect accelerating the reaction.

Reduction Reactions

The triazinone carbonyl group can be selectively reduced while preserving other functionalities:

Reducing AgentConditionsProductNotes
NaBH₄MeOH, 25°CNo reactionCarbonyl remains intact
LiAlH₄THF, reflux3,4-dihydro derivativeCore saturation observed
H₂/Pd-CEtOAc, 50 psi3,4,5,6-tetrahydro derivativeFull hydrogenation

The pyrazole ring’s aromaticity resists reduction under standard conditions.

Nucleophilic Substitution

The fluorobenzylthio group participates in SNAr reactions due to fluorine’s activating effect:

NucleophileConditionsProductYield (%)
PiperidineDMF, 80°CThioether replaced with piperidine72
NaSMeEtOH, refluxMethylthio derivative65
MorpholineToluene, 110°CMorpholine-substituted analog58

Kinetic studies show pseudo-first-order behavior with t₁/₂ = 15–45 min for aromatic amines .

Electrophilic Aromatic Substitution

The phenyl group undergoes directed substitution:

ReagentPositionProductRegiochemistry
HNO₃/H₂SO₄paraNitro derivativeMeta to pyrazole
Br₂ (cat. FeBr₃)orthoBrominated analogOrtho to triazinone
Cl₂ (UV)multiplePolychlorinated productRadical mechanism

DFT calculations confirm electron density redistribution through the fused ring system.

Cross-Coupling Reactions

The triazinone core enables palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateApplication
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acidsLibrary diversification
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary aminesAmine functionalization
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynesAlkyne conjugation

Optimized protocols achieve >80% conversion with 0.5–2 mol% catalyst loading.

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

Mediumt₁/₂ (25°C)Major Degradants
pH 13.2 hDes-fluorobenzyl analog
pH 748 hSulfoxide derivative
pH 1315 minRing-opened mercaptan

Hydroxide ion attack at the triazinone carbonyl initiates cascade decomposition.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the significance of sulfur-containing heterocycles in developing new antimicrobial agents. Pyrazolo derivatives, including those similar to 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one, have shown promising results against various bacterial strains. For instance, derivatives with similar structural motifs have exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Compounds in this class have been compared favorably to established anti-inflammatory drugs like ibuprofen in terms of efficacy and safety profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The presence of the 4-fluorobenzyl thio group significantly influences the compound's interaction with biological targets. Studies indicate that modifications to the phenyl and pyrazolo rings can enhance binding affinity to specific receptors or enzymes involved in disease processes .

Structural FeatureEffect on Activity
4-Fluorobenzyl groupEnhances lipophilicity and receptor binding
Pyrazolo ringContributes to biological activity through hydrogen bonding
Thioether linkagePotentially increases stability and solubility

Synthetic Approaches

The synthesis of 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of Pyrazole Core : Utilizing hydrazine derivatives to construct the pyrazole nucleus.
  • Thioether Formation : Introducing the 4-fluorobenzyl thio group through nucleophilic substitution reactions.
  • Triazine Integration : Employing cyclization reactions to incorporate the triazine moiety into the structure.

Case Studies

Several studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for resistant infections .
  • Anti-inflammatory Activity : Another investigation compared various triazole derivatives with established anti-inflammatories and found that certain compounds significantly reduced inflammation in animal models without notable toxicity .

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations at Position 2

The C2 substituent significantly impacts physicochemical properties and biological interactions:

Compound Name Substituent (Position 2) Key Properties Biological Activity References
2-((4-Fluorobenzyl)thio)-8-phenyl derivative 4-Fluorobenzylthio High lipophilicity (logP ~3.2); enhanced metabolic stability due to fluorine atom Under investigation (anticancer leads)
2-(Methylsulfanyl) derivatives (e.g., 4a–n) Methylthio (-SMe) Moderate logP (~1.8); synthetic versatility via microwave-assisted S-methylation Scaffolds for kinase inhibitors
2-(Dichloromethyl) derivatives Dichloromethyl (-CCl₂H) Electrophilic character; reactive towards nucleophiles Anticancer activity (IC₅₀: 2–10 μM)
2-Thioxo derivatives (e.g., 3a) Thione (-S-) Prone to tautomerism (keto-enol equilibrium); confirmed via NMR/IR studies Intermediate for further functionalization

Key Observations :

  • Synthetic Accessibility : Methylthio derivatives (e.g., 4a–n) are synthesized efficiently via one-pot microwave methods , whereas dichloromethyl analogs require heterocyclization of carboxamides .
  • Tautomerism : 2-Thioxo derivatives predominantly adopt the keto form, as evidenced by IR and NMR data, which may influence binding to biological targets .

Substituent Variations at Position 8

The C8 position is often modified to optimize steric and electronic profiles:

Compound Name Substituent (Position 8) Key Properties Applications References
8-Phenyl derivative Phenyl (C₆H₅) Enhanced rigidity; π-π stacking with aromatic residues Potential kinase/purinergic targets
8-Hydrogen (unsubstituted) H Smaller steric footprint; lower molecular weight Intermediate for derivatization
8-Alkyl/heteroaryl derivatives e.g., methyl, pyridyl Tunable solubility and target engagement Scaffold hopping in drug discovery

Key Observations :

  • Unsubstituted or alkylated C8 derivatives are more synthetically tractable but may lack target specificity .

Commercial and Research Relevance

Several analogs, such as 2-(methylthio) derivatives (CAS: 54346-18-8), are commercially available (e.g., Macklin, 95% purity) for research use . The main compound’s 4-fluorobenzylthio group positions it as a novel candidate for lead optimization in drug discovery pipelines.

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a member of the pyrazolo[1,5-a][1,3,5]triazin family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by the presence of a pyrazolo ring fused with a triazine moiety. The substitution of a 4-fluorobenzylthio group at one position enhances its lipophilicity and potentially influences its biological interactions.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazin-4-one exhibit significant antitumor properties. For instance, compounds within this class have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. A study demonstrated that certain derivatives effectively suppressed tumor proliferation in various cancer cell lines through TP inhibition .

Table 1: Summary of Antitumor Activity

CompoundCancer TypeIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10TP Inhibition
Compound BHepG2 (Liver)15Apoptosis Induction
Compound CA549 (Lung)12Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo derivatives has also been documented. Several studies reported that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy
In a comparative study involving various pyrazolo derivatives:

  • Compound D showed significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL.
  • Compound E demonstrated activity against Escherichia coli with an MIC of 16 µg/mL.

Neuroprotective Effects

Emerging evidence suggests that pyrazolo[1,5-a][1,3,5]triazin derivatives may offer neuroprotective benefits. These compounds have been associated with the modulation of neurotransmitter systems and reduction of neuroinflammation. For example, one study highlighted the potential of these compounds in mitigating symptoms related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting oxidative stress pathways .

Table 2: Neuroprotective Activity

CompoundModelEffect Observed
Compound FSH-SY5Y CellsReduced ROS levels
Compound GAnimal ModelImproved cognitive function

The biological activities of 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one are attributed to several mechanisms:

  • Enzyme Inhibition: Compounds inhibit key enzymes like TP involved in nucleic acid metabolism.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed in several studies.
  • Oxidative Stress Reduction: Many derivatives show antioxidant properties that help protect cells from oxidative damage.

Q & A

Q. What synthetic routes are most effective for preparing 2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one?

Methodological Answer: The compound can be synthesized via multi-step heterocyclization. A validated approach involves:

Reaction of pyrazolo-triazine precursors with diethyl oxalate in THF to form intermediates (e.g., Scheme 3 in ).

Thioether linkage introduction : Reacting intermediates with 4-fluorobenzyl thiol under basic conditions (e.g., DCM with N,N-diisopropylethylamine as a base, similar to ).

Purification : Flash chromatography or crystallization with Et2O (common in fluorinated heterocycle synthesis, as in and ).
Key Challenges : Avoiding side reactions during fluorinated benzyl group incorporation; monitor via TLC or HPLC.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Diethyl oxalate, THF, reflux60-70
24-Fluorobenzyl thiol, DCM, DIPEA45-55

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine 1H-NMR , 13C-NMR , and IR spectroscopy :

  • 1H-NMR : Look for aromatic protons (δ 7.2–8.1 ppm for pyrazolo-triazine and phenyl groups) and fluorobenzyl thioether signals (δ 4.2–4.5 ppm for SCH2) .
  • IR : Confirm thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Critical Note : Compare with analogs in (e.g., compound 73 with similar pyrazolo-triazine scaffolds).

Advanced Research Questions

Q. How can researchers optimize the compound’s biological activity through structural modifications?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

Fluorine Position : Replace 4-fluorobenzyl with 2- or 3-fluoro analogs to assess steric/electronic effects on target binding (e.g., tested fluorobenzyl fragments in kinase inhibitors).

Thioether Replacement : Substitute thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO2-) to modulate solubility and reactivity .

Phenyl Group Variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter π-π stacking interactions (see for similar modifications).

Q. Table 2: SAR Design Framework

ModificationBiological Parameter TestedAssay Type
Fluorine positionCytotoxicity (IC50)MTT assay
Thioether oxidationSolubility (LogP)Shake-flask method

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound?

Methodological Answer: Address discrepancies via:

Controlled Stability Studies :

  • Test under varying pH (1–10), temperatures (4°C, 25°C, 37°C), and light exposure using HPLC to quantify degradation products .
  • Use accelerated stability testing (40°C/75% RH for 1 month) per ICH guidelines.

Solubility Enhancement :

  • Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes ( used similar methods for phenolic compounds).

Case Study : ’s INCHEMBIOL project provides a model for systematic environmental stability analysis.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):

Target Selection : Prioritize kinases or enzymes with ATP-binding pockets (pyrazolo-triazines often target these, as in ).

Ligand Preparation : Optimize protonation states at physiological pH (Schrödinger LigPrep).

Validation : Compare docking scores with experimental IC50 values (e.g., ’s cytotoxicity data).

Key Insight : Fluorine’s electronegativity may enhance hydrogen bonding with catalytic lysine residues (observed in ’s kinase inhibitors).

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

Methodological Answer: Follow INCHEMBIOL Project Guidelines ( ):

Abiotic Degradation :

  • Hydrolysis (pH 5–9 buffers, 25°C) with LC-MS/MS monitoring.
  • Photolysis using UV-A/B light sources.

Biotic Degradation :

  • Soil microcosm studies with GC-MS to detect metabolites.

Ecotoxicity :

  • Daphnia magna acute toxicity (OECD 202) and Aliivibrio fischeri bioluminescence inhibition (ISO 11348).

Data Integration : Use QSAR models to predict bioaccumulation and persistence (EPI Suite software).

Q. Methodological Design & Data Analysis

Q. How to design a robust in vitro/in vivo study for this compound’s pharmacokinetics?

Methodological Answer: Adopt a split-plot design (as in ):

  • In Vitro :
    • Caco-2 permeability assay (apical-to-basolateral transport).
    • Microsomal stability (human liver microsomes + NADPH).
  • In Vivo :
    • Pharmacokinetic parameters : AUC, Cmax, t1/2 in rodent models (use 4 replicates with 5 animals each, randomized blocks).

Statistical Analysis : ANOVA for inter-group variability; non-linear regression for AUC calculations (Phoenix WinNonlin).

Q. How to analyze conflicting bioactivity data across different assay platforms?

Methodological Answer: Apply meta-analysis and sensitivity analysis :

Data Normalization : Express results as % inhibition relative to positive/negative controls.

Outlier Detection : Grubbs’ test or Rosner’s test for assay-specific anomalies.

Platform Comparison : Use Bland-Altman plots to evaluate agreement between, e.g., MTT and CellTiter-Glo assays .

Example : reports variability in anti-QS activity for marine compounds; apply similar rigor here.

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